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Cat. No.: B10761723

A Researcher's Guide to the Specificity of "MI-2" in
Screening Panels

An Important Clarification on the Identity of "MI-2"

For researchers in drug discovery, the specificity of a chemical probe is paramount. The
compound identifier "MI-2" presents a significant challenge in this regard, as it is used for at
least two distinct small molecules with entirely different biological targets. This guide clarifies
the identities of these compounds, assesses their specificity based on available data, and
provides a comparative analysis against alternative inhibitors.

Contrary to the common inquiry, neither of the compounds referred to as "MI-2" is a kinase
inhibitor. They target a protein-protein interaction and a paracaspase, respectively. Therefore,
their assessment in a kinase inhibitor screening panel is not a measure of on-target activity but
rather a screen for off-target effects.

e Menin-MLL Inhibitor MI-2: A competitive inhibitor of the protein-protein interaction between
Menin and Mixed Lineage Leukemia (MLL) protein. This interaction is crucial for the
leukemogenic activity of MLL fusion proteins.[1][2]

¢ MALT1 Inhibitor MI-2: An irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue
Lymphoma Translocation protein 1 (MALT1), a paracaspase involved in NF-kB signaling in
lymphocytes.[3][4]
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This guide will assess each compound separately, providing data on its primary target, known
off-targets, and comparisons with alternative probes.

Part 1: Menin-MLL Inhibitor Ml-2

The Menin-MLL interaction is a critical dependency for leukemias harboring MLL gene
rearrangements. Small molecules that disrupt this interaction represent a promising therapeutic
strategy. MI-2 was one of the first small molecules developed for this purpose.[2]

Comparative Potency and Selectivity

While MI-2 was a foundational tool, more potent and selective inhibitors have since been
developed. The following table compares MI-2 with next-generation compounds, MI-503 and
BAY-155.
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Compound

Target

Biochemical

IC50

Cellular GI50
(MV4;11 cells)

Selectivity
Notes

Menin-MLL
Inhibitor MI-2

Menin-MLL

Interaction

446 nM[1]

~9.5 uM[2]

Selective for
MLL-rearranged
cells over non-
MLL leukemia

cell lines.[2]

MI-503

Menin-MLL

Interaction

14.7 nM[5]

250 - 570 nM
range[5]

High selectivity
against a panel
of safety-
pharmacology-
relevant proteins
(GPCRs, ion
channels,
transporters) at
10 pM.[5]

BAY-155

Menin-MLL

Interaction

8 nM[5]

Not specified, but
potent anti-
proliferative

effects reported.

Demonstrated a
significantly
enhanced
selectivity profile
compared to Ml-
503 in a panel of
safety-
pharmacology-

relevant targets.

[5]

Note: Direct, comprehensive kinome screening data for these compounds is not readily

available in the public domain. The selectivity data for MI-503 and BAY-155 is based on a panel

of non-kinase targets, where they showed minimal activity at a high concentration (10 puM),

suggesting good specificity.[5]

Signaling Pathway and Mechanism of Action
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The Menin-MLL complex is essential for maintaining the expression of key leukemogenic
genes, such as HOXA9 and MEIS1. MLL fusion proteins, resulting from chromosomal
translocations, aberrantly recruit this complex to target gene promoters, driving oncogenesis.
Inhibitors like MI-2 bind to a pocket on Menin, preventing its interaction with MLL and displacing
the complex from chromatin. This leads to the downregulation of target genes, cell
differentiation, and apoptosis.[2][6]
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Caption: Menin-MLL signaling pathway in MLL-rearranged leukemia.

Experimental Protocols

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay is the primary method for identifying and characterizing inhibitors of the
Menin-MLL interaction.[2][7]

o Principle: A small, fluorescein-labeled peptide derived from MLL (e.g., FITC-MBM1) is used
as a probe. When unbound in solution, it tumbles rapidly, resulting in low fluorescence
polarization. Upon binding to the much larger Menin protein, its tumbling slows significantly,
causing a high polarization signal. A competitive inhibitor will displace the fluorescent
peptide, leading to a decrease in polarization.

e Reagents:

[e]

Purified full-length Menin protein.

o

FITC-labeled MLL peptide (e.g., FITC-MBML1 at 15 nM).

[¢]

FP Assay Buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 1 mM TCEP).

o

Test compounds (serial dilutions in DMSO).

e Procedure:

o

Mix Menin (e.g., 150 nM) and the FITC-MLL peptide in FP buffer. Incubate for 1 hour at
room temperature in the dark to allow binding to reach equilibrium.

o

Dispense the protein-peptide mixture into a 384-well, low-volume black plate.

[¢]

Add test compounds at various concentrations (final DMSO concentration typically <1%).

[¢]

Incubate for 1 hour at room temperature in the dark.
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o Measure fluorescence polarization using a plate reader with appropriate filters (e.g.,
excitation at 485 nm, emission at 525 nm).

« Data Analysis: The percentage of inhibition is calculated relative to high (Menin + peptide)
and low (peptide only) polarization controls. IC50 values are determined by fitting the
concentration-response data to a four-parameter logistic equation.
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Caption: Workflow for the Menin-MLL Fluorescence Polarization assay.
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Part 2: MALT1 Inhibitor MI-2

MALT1 is a paracaspase that functions as a critical mediator of NF-kB activation downstream
of antigen receptors in lymphocytes. It is a therapeutic target in certain lymphomas, particularly
the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[3]

A Critical Assessment of Specificity

While initially described as a MALT1 inhibitor, recent evidence strongly indicates that the
primary cytotoxic mechanism of this compound is not through MALT1 inhibition but via an off-

target effect.

o On-Target Activity: MALT1 inhibitor MI-2 irreversibly inhibits MALT1 protease activity with a
biochemical IC50 of 5.84 uM.[4] It shows cellular activity (GI50) in MALT1-dependent DLBCL
cell lines in the 0.2 - 0.5 puM range.[3]

o Major Off-Target Activity: A 2023 study in PNAS demonstrated that MI-2 induces cell death
via ferroptosis by directly and covalently inhibiting Glutathione Peroxidase 4 (GPX4). This
effect was shown to be independent of MALT1. This finding questions the utility of MI-2 as a
specific probe for studying MALT1 biology.

Comparative Potency and Selectivity

The poor specificity of MALT1 inhibitor MI-2 is highlighted when compared to modern, highly
selective MALT1 inhibitors like MLT-985.
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Compound

Target

Biochemical Known Off-
IC50 Targets

Selectivity
Notes

MALT1 Inhibitor
MI-2

MALT1

5.84 M[4] GPX4 (Potent)

Does not inhibit
caspases-3, -8,
-9.[8] However,
its primary mode
of action appears
to be GPX4

inhibition.

MLT-985

MALT1

3nM None reported

Allosteric
inhibitor.
Reported to be
highly selective
against a panel
of 23 human

proteases.

Z-VRPR-fmk

MALT1

Not specified B
L Not specified
(peptide inhibitor)

Widely used as a
selective tool
compound for
MALT1 in cellular

assays.[9]

Signaling Pathway and Mechanism of Action

In lymphocytes, antigen receptor engagement leads to the formation of the CBM complex
(CARD11-BCL10-MALT1). This activates MALT1's protease function, which cleaves and
inactivates negative regulators of the NF-kB pathway, such as A20 and RelB. This cleavage
sustains the NF-kB signaling that is crucial for the survival of ABC-DLBCL cells.[10][11]
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Caption: Simplified MALT1 signaling pathway in lymphocytes.
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Experimental Protocols

Fluorogenic MALT1 Protease Activity Assay

This biochemical assay measures the enzymatic activity of MALT1 by monitoring the cleavage
of a fluorogenic peptide substrate.[12][13][14]

e Principle: A peptide substrate containing the MALT1 recognition sequence (e.g., LRSR) is
flanked by a fluorophore and a quencher (e.g., Ac-LRSR-AMC). In its intact state, the
fluorescence is quenched. Upon cleavage by active MALT1, the fluorophore is released,
resulting in a measurable increase in fluorescence.

e Reagents:

[¢]

Recombinant MALT1 enzyme.

[e]

Fluorogenic substrate (e.g., Ac-LRSR-AMC at 20-25 uM).

o

Cleavage Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NacCl, 5% Glycerol, 10 mM
DTT).

(¢]

Test compounds (serial dilutions in DMSO).
e Procedure:

o Add Cleavage Assay Buffer, substrate, and test compound to the wells of a black 384- or
96-well plate.

o Initiate the reaction by adding the MALT1 enzyme.
o Immediately place the plate in a fluorescence plate reader pre-heated to 30°C or 37°C.

o Measure the fluorescence kinetically over 1-2 hours (e.g., excitation at 360 nm, emission
at 460 nm).

o Data Analysis: The rate of reaction (slope of fluorescence over time) is calculated. The
percentage of inhibition is determined relative to a vehicle (DMSO) control. IC50 values are
calculated from the concentration-response curve.
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Caption: Workflow for the fluorogenic MALT1 protease assay.

Conclusion and Recommendations

The identifier "MI-2" is ambiguous and researchers should specify whether they are referring to
the Menin-MLL inhibitor or the MALT1 inhibitor.

» For studying the Menin-MLL interaction, MI-2 is a useful starting point, but more potent and
well-characterized alternatives like MI-503 or BAY-155 are recommended for rigorous
studies. These compounds have demonstrated higher potency and have been profiled
against broader safety panels, showing good selectivity.

¢ The use of MALT1 inhibitor MI-2 as a specific probe for MALT1 is not recommended. Its
primary mechanism of inducing cell death appears to be through the off-target inhibition of
GPX4. For specific MALT1 inhibition, highly selective and potent allosteric inhibitors like MLT-
985 or the well-established peptide inhibitor Z-VRPR-fmk should be used.
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When planning screening experiments, it is crucial to verify the identity and primary target of
any chemical probe. This guide underscores the importance of utilizing well-characterized,
potent, and selective inhibitors to ensure that experimental outcomes are attributable to the on-
target activity of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [assessing the specificity of MI-2 in kinase inhibitor
screening panels]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10761723#assessing-the-specificity-of-mi-2-in-
kinase-inhibitor-screening-panels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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